![molecular formula C8H7ClF2O B3370516 1-(Chloromethyl)-3-(difluoromethoxy)benzene CAS No. 42145-45-9](/img/structure/B3370516.png)
1-(Chloromethyl)-3-(difluoromethoxy)benzene
Overview
Description
“1-(Chloromethyl)-3-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C8H7ClF2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-(difluoromethoxy)benzene” consists of a benzene ring with a chloromethyl group and a difluoromethoxy group attached . The exact positions of these groups on the benzene ring can vary, which can lead to different isomers.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-3-(difluoromethoxy)benzene” include a molecular weight of 192.59 . Other properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes
This research demonstrates the use of benzene derivatives, activated by compounds like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), for selective and effective iodination. This highlights the role of chloromethyl-benzene derivatives in facilitating iodine introduction in benzene rings, particularly in molecules with bulky alkyl groups (Stavber, Kralj, & Zupan, 2002).
Chloromethylation of Benzene and Alkylbenzenes
This study explores the chloromethylation of benzene and alkylbenzenes using agents like bis(chloromethyl) ether and 1,4-bis(chloromethoxy)butane. The mechanisms and preparative aspects of these chloromethylations are considered, showing the significance of chloromethyl-benzene derivatives in organic synthesis (Olah, Beal, & Olah, 1976).
Aromatic Substitution
Aromatic substitution studies involving compounds like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrate the potential of chloromethyl-benzene derivatives in electrochemical preparation and reactions, further underscoring their utility in specialized organic reactions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Supramolecular Frameworks
Research on the interaction of benzene with compounds like 1,2-bis(chloromercurio)tetrafluorobenzene, involving chloromethyl-benzene derivatives, leads to the creation of supramolecular frameworks. These frameworks are pivotal in understanding molecular interactions and designing advanced materials (Gardinier & Gabbaï, 2000).
Trifluoromethylation of Arenes and Heteroarenes
In this study, methyltrioxorhenium catalyzes the trifluoromethylation of aromatic compounds using hypervalent iodine reagents. This indicates the potential of chloromethyl-benzene derivatives in facilitating complex reactions, particularly in the field of heteroaromatic compound synthesis (Mejía & Togni, 2012).
Synthesis Optimization of 1,3-Bis (Isocyanatomethyl) Benzene
This research focuses on synthesizing a high-performance isocyanate, demonstrating the role of chloromethyl-benzene derivatives in the production of materials with applications in industries like automotive and construction (Jianxun et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that single-benzene-based fluorophores (sbbfs), which have an electron-donor (d)–acceptor (a) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries .
Mode of Action
It is known that sbbfs, which this compound is a part of, have ushered in a new era in biology and materials science .
Biochemical Pathways
It is known that sbbfs have been used in various applications, including analytical, imaging, and sensing techniques .
properties
IUPAC Name |
1-(chloromethyl)-3-(difluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKSXWPMSVDHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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